molecular formula C9H9NO2S2 B11790878 5-(1,3-Dithiolan-2-yl)nicotinic acid

5-(1,3-Dithiolan-2-yl)nicotinic acid

Cat. No.: B11790878
M. Wt: 227.3 g/mol
InChI Key: PDKHXLKODMUXAU-UHFFFAOYSA-N
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Description

5-(1,3-Dithiolan-2-yl)nicotinic acid is a chemical compound with the molecular formula C9H9NO2S2 and a molecular weight of 227.3 g/mol This compound features a nicotinic acid moiety substituted with a 1,3-dithiolan-2-yl group, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dithiolan-2-yl)nicotinic acid typically involves the reaction of nicotinic acid derivatives with 1,3-dithiolane. One common method includes the use of 1,2-ethanedithiol in the presence of a suitable catalyst to form the dithiolan ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods aim to optimize yield and reduce production costs while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dithiolan-2-yl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted nicotinic acid derivatives .

Mechanism of Action

The mechanism of action of 5-(1,3-Dithiolan-2-yl)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the nicotinic acid moiety can interact with nicotinic acid receptors, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dithiolan-2-yl)nicotinic acid is unique due to its combination of the nicotinic acid and dithiolan moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

5-(1,3-dithiolan-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO2S2/c11-8(12)6-3-7(5-10-4-6)9-13-1-2-14-9/h3-5,9H,1-2H2,(H,11,12)

InChI Key

PDKHXLKODMUXAU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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